Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is a complex organic compound characterized by its unique structural features, including a pyrrole ring, a benzoyl moiety, and an ethyl ester. This compound is of interest in various scientific fields due to its potential biological activities and applications in synthetic chemistry. It serves as a building block for more complex organic molecules and has been investigated for its antimicrobial and anticancer properties .
Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate falls under the category of organic compounds, specifically within the subcategories of esters and pyrrole derivatives. Its structure allows it to exhibit diverse reactivity patterns typical of both esters and aromatic compounds.
The synthesis of Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate typically involves several key steps:
The synthesis may be optimized for industrial production using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Reaction conditions such as temperature, pressure, and concentration are critical for achieving high purity and yield of the desired product.
The molecular structure of Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate features:
The chemical formula for this compound is , with a molecular weight of approximately 315.38 g/mol. The compound's structure can be represented in various chemical drawing software or databases that provide visual representations based on molecular geometry .
Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate can participate in several chemical reactions:
Common reagents used in these reactions include:
Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate is expected to have moderate solubility in organic solvents due to its ester functional group. The melting point and boiling point have not been extensively documented but can be inferred from similar compounds.
The compound exhibits typical reactivity associated with esters and aromatic compounds. It is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding acids and alcohols.
Relevant data includes:
Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate has several applications across different scientific fields:
The synthesis of Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate (CAS: 898762-99-7) employs a convergent strategy that integrates pyrrole ring construction with benzoyl group coupling. The core steps involve:
Key Optimization Challenges:
Table 1: Molecular Properties of Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate
| Property | Value |
|---|---|
| CAS Registry Number | 898762-99-7 |
| Molecular Formula | C₂₁H₂₁NO₃ |
| Molecular Weight | 335.40 g/mol |
| SMILES Notation | O=C(OCC)C1=CC=CC(C(C2=CC=CC=C2CN3CC=CC3)=O)=C1 |
| IUPAC Name | Ethyl 3-(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzoyl)benzoate |
Table 2: Synthetic Routes and Yields for Key Intermediates
| Intermediate | Reaction | Conditions | Yield |
|---|---|---|---|
| 2-((Bromomethyl)benzoyl)benzoic acid | Friedel-Crafts Acylation | AlCl₃, DCM, 0°C, 4h | 72% |
| 3-(2-((Pyrrolin-1-yl)methyl)benzoyl)benzoic acid | N-Alkylation | K₂CO₃, DMF, 70°C, 12h | 68% |
| Final Ester | Esterification | H₂SO₄, EtOH, reflux, 6h | 85% |
Esterification of the terminal carboxylic acid group is optimized through catalytic strategies to maximize yield and purity:
Catalyst Comparison:
Table 3: Catalytic Esterification Performance Comparison
| Catalyst System | Temperature | Time | Yield | Purity |
|---|---|---|---|---|
| H₂SO₄ (0.5M) | 78°C (reflux) | 6h | 85% | 90% |
| DCC/DMAP | 25°C | 12h | 88% | 97% |
| Lipase B (Microwave) | 100°C | 45 min | 92% | 98% |
| Zeolite H-Y | 80°C | 8h | 81% | 93% |
Continuous flow chemistry addresses scalability challenges associated with batch synthesis:
Challenges and Solutions:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8